N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
Structural Overview and Molecular Identity
The compound features a hexahydrobenzothieno[2,3-d]pyrimidine core fused with a thiophene ring and a partially saturated bicyclic system. Key structural components include:
- Acetamide side chain : Substituted at position 2 with a 2,4-dimethylphenyl group.
- 2-Phenylethyl substituent : Attached to position 3 of the pyrimidine ring.
- Dioxo functional groups : At positions 2 and 4, introducing hydrogen-bonding capabilities.
The molecular formula is C₃₀H₃₃N₃O₃S , with a calculated molar mass of 515.67 g/mol. Comparative data for structurally related compounds are provided in Table 1.
Table 1: Structural Comparison of Benzothieno-Pyrimidine Derivatives
Historical Development in Heterocyclic Chemistry
Benzothieno-pyrimidine derivatives emerged in the late 20th century as part of efforts to optimize heterocyclic scaffolds for drug discovery. Early work focused on:
- Ring saturation strategies : Partial hydrogenation of the benzothieno system to enhance metabolic stability.
- Functionalization trends : Introduction of sulfanyl and acetamide groups to modulate solubility and target affinity.
The target compound represents a 2020s advancement, combining a phenylethyl side chain with dual dioxo groups to balance lipophilicity and electronic properties.
Significance in Modern Medicinal Chemistry
This scaffold exhibits three pharmacologically relevant features:
- Enzyme inhibition potential : The dioxo groups may coordinate with catalytic residues in proteases or kinases.
- Cellular permeability : The 2-phenylethyl group enhances membrane penetration via hydrophobic interactions.
- Structural diversity : Modular substitution patterns enable optimization for specific targets.
Research Objectives and Knowledge Gaps
Critical unanswered questions include:
- Synthetic scalability : Limited data exist on large-scale production methods.
- Target identification : No published studies confirm primary biological targets.
- Structure-activity relationships : Effects of dimethyl substitution on the phenyl ring remain uncharacterized.
Properties
Molecular Formula |
C28H29N3O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H29N3O3S/c1-18-12-13-22(19(2)16-18)29-24(32)17-31-27-25(21-10-6-7-11-23(21)35-27)26(33)30(28(31)34)15-14-20-8-4-3-5-9-20/h3-5,8-9,12-13,16H,6-7,10-11,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
FZESMPYGIHXSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Derivatives
In a representative procedure, 5,6,7,8-tetrahydrobenzothiophene-2-carboxamide is treated with formamide and POCl₃ at 80–100°C for 6–8 hours to yield 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. The chlorinated intermediate is highly reactive, facilitating subsequent substitutions.
Key Reaction Conditions
Functionalization at Position 1 with the Acetamide Moiety
The acetamide side chain is introduced via a two-step process: (1) chlorination of the 1-position, followed by (2) nucleophilic substitution with 2,4-dimethylphenylamine.
Chloroacetylation
The 1-position of the pyrimidine ring is activated by treatment with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is used to scavenge HCl, yielding 1-chloroacetyl-3-(2-phenylethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4-dione.
Aminolysis with 2,4-Dimethylphenylamine
The chloroacetyl intermediate reacts with 2,4-dimethylphenylamine in acetonitrile at reflux (82°C) for 12 hours. This step forms the final acetamide linkage, with yields dependent on the purity of intermediates.
Reaction Summary
| Intermediate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chloroacetyl derivative | 2,4-Dimethylphenylamine | Acetonitrile | 82°C | 50–55% |
Purification and Analytical Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation relies on spectroscopic methods:
-
¹H NMR (CDCl₃): δ 1.76–1.91 (m, 4H, hexahydro ring), 2.25 (s, 6H, Ar-CH₃), 3.45 (t, J = 7.2 Hz, 2H, N-CH₂), 4.12 (s, 2H, CO-CH₂-N), 6.95–7.35 (m, 9H, aromatic).
-
IR (KBr): 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing reactions at the 1- and 3-positions necessitate careful control of stoichiometry. Excess 2-phenylethylamine (2.5 equiv) ensures complete substitution at position 3 before functionalizing position 1.
Solvent Effects on Yield
Polar aprotic solvents like DMF enhance reaction rates for substitutions but may degrade heat-sensitive intermediates. Alternatives such as acetone or tetrahydrofuran (THF) are less effective, reducing yields by 15–20%.
Comparative Analysis of Synthetic Routes
The table below contrasts methodologies from literature sources:
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
The structural characteristics of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide suggest a range of biological activities:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown significant cytotoxic effects against various cancer cell lines while sparing normal cells. The mechanism of action appears to involve:
- Induction of Apoptosis: Triggering programmed cell death pathways in cancer cells.
- Inhibition of Cell Proliferation: Reducing the growth rate of cancerous cells.
For instance, a study highlighted its effectiveness against multicellular spheroids derived from human cancer lines, demonstrating its potential as an anticancer agent through apoptosis induction and inhibition of cell proliferation .
Neuropharmacological Effects
The compound's structure also suggests possible neuropharmacological activity . Similar derivatives have shown promise as:
- Anxiolytics and Antidepressants: Compounds with benzothieno-pyrimidine scaffolds have been reported to exhibit selective serotonin reuptake inhibition. This implies that N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide may influence neurotransmitter systems related to mood regulation and anxiety .
Enzyme Inhibition Potential
There is evidence suggesting that this compound may act as an inhibitor for various enzymes involved in metabolic pathways relevant to disease progression:
- Acetylcholinesterase Inhibition: Similar compounds have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity .
Case Studies and Research Findings
Several case studies have documented the biological activity and therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide revealed significant efficacy against specific cancer types. The study utilized multicellular spheroid models to assess the compound's ability to induce apoptosis selectively in cancer cells while preserving normal cell viability.
Case Study 2: Neuropharmacological Activity
Another investigation focused on the neuropharmacological effects of similar benzothieno-pyrimidine derivatives showed promising results in modulating serotonin levels. This suggests that N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide could be further explored for its potential use in treating anxiety and depression-related disorders.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Pharmacophore Variations
Below is a comparative analysis of structurally related compounds (Table 1) and their key differences:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Flexibility: The 2-phenylethyl group in the target compound provides greater hydrophobicity and steric bulk compared to smaller alkyl (e.g., ethyl in ) or aromatic (e.g., phenyl in ) substituents. This may enhance binding to hydrophobic pockets in target proteins.
Linkage Variations :
- Sulfanyl (S) linkages in analogs vs. oxygen in the target compound: Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity but increase metabolic stability (resistance to hydrolysis).
Acetamide Modifications: 2,4-Dimethylphenyl in the target compound vs. 2,3-dimethylphenyl in : Positional isomerism affects steric hindrance and π-π stacking with aromatic residues.
Biological Activity
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its pharmacological properties and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O3S |
| Molecular Weight | 487.62 g/mol |
| CAS Number | 862316-95-8 |
| LogP | 4.3567 |
| Polar Surface Area | 53.697 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it exhibits potential as an anti-cancer agent and has implications in neuroprotective applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide. In vitro assays demonstrated that the compound inhibits the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.
Neuroprotective Effects
The compound also shows promise in neuroprotection. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.
- AChE Inhibition: IC50 values suggest moderate inhibition compared to standard drugs like donepezil.
- Mechanism of Action: Molecular docking studies indicate that the compound binds effectively to the active site of AChE.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological properties of this compound:
-
Study on Anticancer Activity:
- Researchers screened a library of compounds including N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide against multicellular tumor spheroids.
- Results indicated significant cytotoxicity with a mechanism involving the activation of apoptotic pathways .
- Neuroprotective Study:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core. Subsequent steps include alkylation to introduce the 2-phenylethyl group and acetamide functionalization via nucleophilic substitution. Key intermediates should be purified using column chromatography, and reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products. Characterization via NMR and mass spectrometry is essential at each stage .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks by comparing with analogs (e.g., shifts for aromatic protons in the 2,4-dimethylphenyl group and hexahydrobenzothieno moiety).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C29H31N3O3S).
- FT-IR : Validate carbonyl stretches (dioxo groups at ~1700 cm⁻¹) and acetamide C=O (~1650 cm⁻¹).
Cross-reference data with structurally similar compounds to resolve ambiguities .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer : Begin with in vitro screening:
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
- Antimicrobial : Disk diffusion or microdilution assays for bacterial/fungal strains.
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of the hexahydrobenzothieno[2,3-d]pyrimidine core?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in cyclization steps.
- Catalysis : Employ Lewis acids (e.g., ZnCl2) to accelerate ring closure.
- Temperature Gradients : Perform reactions under reflux (80–100°C) for core formation, followed by cooling to room temperature for acetamide coupling.
Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 equiv. of 2-phenylethylamine) to minimize unreacted intermediates .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Map proton-carbon correlations to confirm connectivity, especially for overlapping signals in the hexahydro region.
- Isotopic Labeling : Synthesize deuterated analogs to trace fragmentation pathways in MS.
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.
Compare data with published analogs (e.g., N-(3,4-dimethoxyphenyl) derivatives) to identify substituent-induced shifts .
Q. How to design target-specific assays for mechanistic studies of this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding to targets like EGFR or HDACs, guided by the acetamide’s hydrogen-bonding potential.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for purified proteins.
- CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines with gene-edited receptors.
Prioritize targets based on structural similarities to known bioactive thienopyrimidines .
Q. What analytical approaches distinguish this compound from structurally similar analogs in comparative studies?
- Methodological Answer :
- HPLC-PDA/MS : Develop a gradient elution method to separate analogs (e.g., varying phenyl or alkyl substituents) using C18 columns.
- Pharmacophore Mapping : Highlight unique features (e.g., 2-phenylethyl group’s lipophilicity) using software like Schrödinger’s Phase.
- Metabolic Profiling : Compare hepatic microsomal stability to identify degradation pathways unique to the hexahydrobenzothieno moiety .
Q. How to assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and pH extremes (2–12) to identify degradation products via LC-MS.
- Long-Term Stability : Store aliquots at –20°C and –80°C, testing bioactivity retention at 3/6/12-month intervals.
- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) for in vivo studies to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
